3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC17387494
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNO3 |
|---|---|
| Molecular Weight | 260.08 g/mol |
| IUPAC Name | 3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14) |
| Standard InChI Key | ONTHWTFWGGONKR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)O)Br)C(CC(=O)O)N |
Introduction
3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is a halogenated amino acid derivative with the molecular formula and a molecular weight of approximately 260.08 g/mol. This compound features an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring, making it a unique structure within the amino acid class. It is of significant interest in medicinal chemistry, organic synthesis, and biochemical research due to its structural and functional versatility .
Synthesis
The synthesis of 3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can be achieved through several methodologies:
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Traditional Organic Synthesis:
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Utilizes halogenation reactions to introduce the bromine atom into the aromatic ring.
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Hydroxylation and amination steps follow to complete the functionalization.
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Enzymatic Synthesis:
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Enzymes catalyze the formation of specific stereoisomers, increasing purity and selectivity.
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Industrial Production:
Mechanism of Action
The compound interacts with molecular targets such as enzymes or receptors through:
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Hydrogen Bonding: The amino group forms bonds with active site residues.
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Van der Waals Interactions: The bromine atom contributes to non-covalent interactions.
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Hydrophobic Interactions: The phenolic ring enhances binding affinity.
These interactions can modulate protein activity, making the compound useful in drug development and biochemical studies.
Applications
The diverse reactivity of 3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid enables its use in multiple fields:
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Medicinal Chemistry:
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Acts as a building block for synthesizing pharmaceuticals.
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Potential applications in enzyme inhibition studies.
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Organic Synthesis:
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Serves as an intermediate for complex molecule construction.
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Biological Research:
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Used to study protein-ligand interactions and enzyme-substrate dynamics.
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